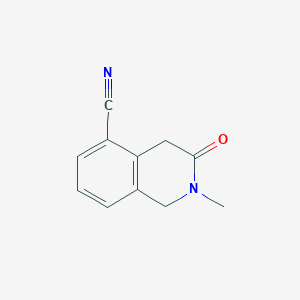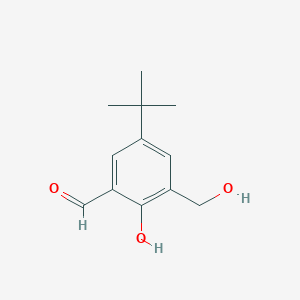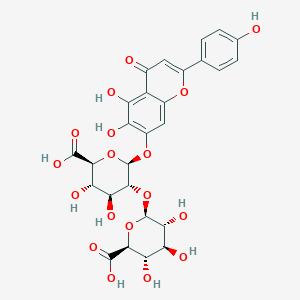
Epimedokoreanin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epimedokoreanin C is a prenylated flavonoid isolated from the Chinese herb Epimedium koreanum. This compound has garnered significant attention due to its unique ability to induce non-apoptotic cell death, specifically methuosis, in cancer cells . Methuosis is characterized by the accumulation of cytoplasmic vacuoles, making this compound a promising candidate for cancer therapies, especially for cancers resistant to apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Epimedokoreanin C involves the extraction from the leaves of Epimedium koreanum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its recent emergence in scientific research. large-scale extraction and purification techniques similar to those used in laboratory settings are anticipated to be employed.
化学反応の分析
Types of Reactions: Epimedokoreanin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the compound’s functional groups, impacting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Epimedokoreanin C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying prenylated flavonoids and their reactivity.
Biology: The compound’s ability to induce methuosis makes it a valuable tool for studying non-apoptotic cell death mechanisms
Medicine: this compound shows potential as a therapeutic agent for treating apoptosis-resistant cancers
Industry: While its industrial applications are still under exploration, its unique properties may lead to the development of new pharmaceuticals and bioactive compounds.
作用機序
Epimedokoreanin C exerts its effects through the induction of methuosis, a type of non-apoptotic cell death characterized by the accumulation of cytoplasmic vacuoles . The vacuoles are believed to originate from macropinocytosis, a process involving the engulfment of extracellular fluid . Key molecular targets and pathways involved include the regulation of Rac1 and Arf6, which are inversely affected by this compound treatment . Blocking Rac1 activation with specific inhibitors prevents vacuole accumulation, highlighting its role in the methuosis pathway .
類似化合物との比較
Epimedokoreanin C is unique among prenylated flavonoids due to its ability to induce methuosis. Similar compounds include:
Epicornuin A, B, F: These are also prenylated flavonoids isolated from Epimedium koreanum but do not exhibit the same methuosis-inducing properties
Epimedokoreanin B: Another flavonoid from the same plant, which has different biological activities
This compound stands out due to its specific mechanism of inducing non-apoptotic cell death, making it a promising candidate for further research and potential therapeutic applications.
特性
CAS番号 |
161068-54-8 |
|---|---|
分子式 |
C25H26O8 |
分子量 |
454.5 g/mol |
IUPAC名 |
2-[3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3 |
InChIキー |
JJURQKJUSBAGOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)









